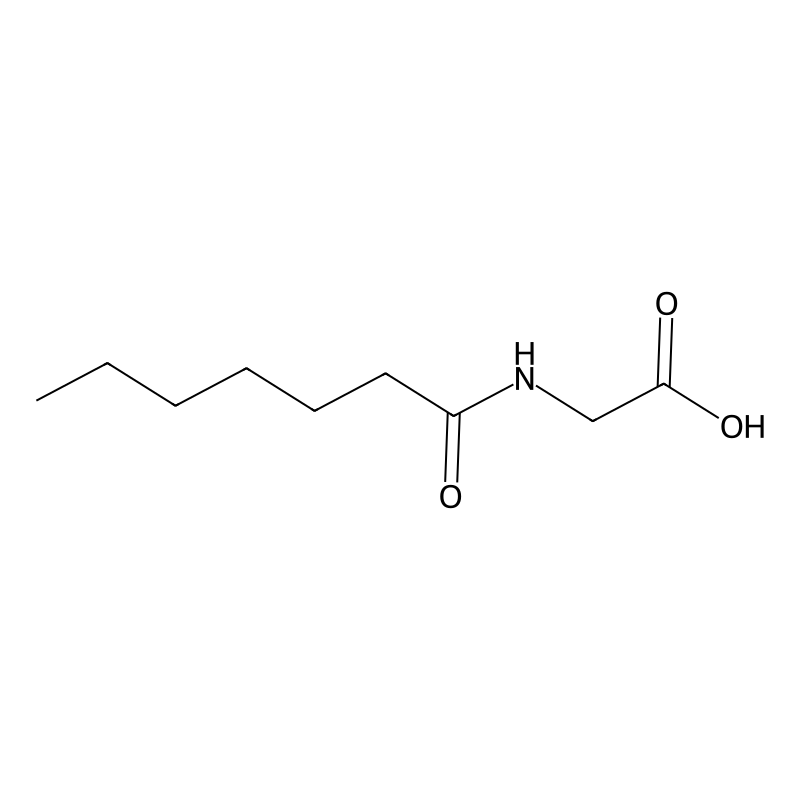

N-Heptanoylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolite Identification and Analysis

N-HG has been identified as a metabolite in the parasite Trypanosoma brucei, a causative agent of African sleeping sickness. PubChem, N-Heptanoylglycine: Studying the presence and abundance of N-HG in this parasite can provide valuable insights into its metabolism and potentially contribute to the development of new diagnostic tools or therapies for the disease.

Biological Function Exploration

Researchers are currently investigating the potential biological functions of N-HG. Its structural similarity to other N-acylglycines, known to play diverse roles in various organisms, suggests that N-HG might also possess specific biological activities. PubChem, N-Heptanoylglycine: Understanding its functions could lead to a broader understanding of cellular processes and potentially reveal novel therapeutic targets.

N-Heptanoylglycine is an organic compound classified as an acylglycine, characterized by the presence of a heptanoyl group (derived from heptanoic acid) attached to the amino acid glycine. Its chemical formula is C₉H₁₇NO₃, and it is recognized for its role in various metabolic processes within the human body. This compound is produced through the action of glycine N-acyltransferase, an enzyme that facilitates the transfer of acyl groups from acyl-CoA to glycine, resulting in the formation of N-Heptanoylglycine and coenzyme A .

N-Heptanoylglycine itself likely doesn't have a specific biological function. Its elevated levels serve as a biomarker for underlying fatty acid oxidation disorders []. These disorders can affect various tissues and organs depending on the specific type. For instance, some disorders can lead to muscle weakness, heart problems, or liver damage [].

Information on the specific hazards associated with N-Heptanoylglycine is limited. However, as a small molecule, it is generally assumed to have low inherent toxicity. A more significant concern lies in the underlying condition that causes elevated levels of N-Heptanoylglycine, namely fatty acid oxidation disorders, which can have severe health consequences [].

Future Research Directions

- Further research is needed to understand the complete metabolic pathway of N-Heptanoylglycine and its potential role in fatty acid oxidation disorders.

- Studies could investigate the potential for using N-Heptanoylglycine levels as a diagnostic tool for specific fatty acid oxidation disorders.

This reaction illustrates the enzymatic conversion of acyl-CoA to N-Heptanoylglycine, which is essential for various metabolic pathways . Additionally, N-Heptanoylglycine can undergo hydrolysis to yield glycine and heptanoic acid under certain conditions.

N-Heptanoylglycine exhibits significant biological activity, particularly in metabolic regulation. It has been identified as a potential biomarker for certain metabolic disorders and plays a role in fatty acid metabolism. The compound may also influence energy homeostasis and has been studied for its implications in obesity and diabetes . Furthermore, it has been observed that acylglycines, including N-Heptanoylglycine, can function as signaling molecules within various biological systems.

The synthesis of N-Heptanoylglycine can be achieved through several methods:

- Direct Acylation: This method involves the direct reaction of glycine with heptanoyl chloride or heptanoic anhydride under basic conditions.

- Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between glycine and heptanoyl-CoA is another effective approach.

- Chemical Synthesis: A synthetic route involves starting from N-(1-Oxoheptyl)glycine ethyl ester, which can be transformed into N-Heptanoylglycine through hydrolysis and subsequent reactions .

N-Heptanoylglycine has several applications across different fields:

- Biochemical Research: It serves as a model compound for studying fatty acid metabolism and enzyme kinetics.

- Clinical Diagnostics: Due to its role as a biomarker for metabolic disorders, it may be used in diagnostic assays.

- Pharmaceuticals: Investigated for potential therapeutic roles in metabolic diseases and obesity management.

Research into the interactions of N-Heptanoylglycine with other biomolecules has revealed its potential effects on metabolic pathways. Interaction studies suggest that it may modulate enzyme activity related to fatty acid oxidation and influence signaling pathways involved in energy balance . Further studies are needed to elucidate its full range of interactions and implications in health.

N-Heptanoylglycine belongs to a broader class of compounds known as acylglycines. Here are some similar compounds along with their unique characteristics:

| Compound | Structure | Unique Features |

|---|---|---|

| N-Octanoylglycine | C₁₁H₂₃NO₃ | Derived from octanoic acid; involved in lipid metabolism |

| N-Nonanoylglycine | C₁₂H₂₅NO₃ | Longer carbon chain; studied for its role in energy homeostasis |

| N-Hexanoylglycine | C₉H₁₉NO₃ | Shorter chain; relevant in various metabolic pathways |

N-Heptanoylglycine is unique due to its specific seven-carbon chain length, which influences its biological activity and metabolic roles differently compared to other acylglycines. This distinct structure allows it to participate uniquely in biochemical processes, setting it apart from its analogs.

Glycine N-Acyltransferase (GLYAT) Isoforms in Acylglycine Synthesis

The GLYAT enzyme family comprises three mitochondrial isoforms: GLYAT, GLYATL1, and GLYATL2, each with distinct roles in acyl group transfer (Table 1).

GLYAT (UniProt: Q6IB77) preferentially conjugates benzoyl-CoA to glycine, functioning as a detoxification agent for xenobiotics like salicylic acid. With a molecular weight of 18.5 kDa, it is highly expressed in hepatic and renal mitochondria.

GLYATL1 (UniProt: Q969I3) exhibits dual specificity, primarily conjugating phenylacetyl-CoA to glutamine but demonstrating residual activity with glycine and medium-chain acyl-CoA substrates (C4–C8). Its broader tissue distribution includes kidney and liver.

GLYATL2 (UniProt: Q8WU03) specializes in long-chain acyl-CoA substrates (C8–C18), showing peak activity with oleoyl-CoA (C18:1). This isoform’s preference for unsaturated fatty acids suggests a role in lipid metabolism regulation.

Table 1: GLYAT Isoforms and Functional Characteristics

| Isoform | Gene | Substrate Preference | Molecular Weight | Localization |

|---|---|---|---|---|

| GLYAT | GLYAT | Benzoyl-CoA, C2–C6 acyl-CoA | 18.5 kDa | Liver, kidney |

| GLYATL1 | GLYATL1 | Phenylacetyl-CoA, C4–C8 | 35.1 kDa | Kidney, liver |

| GLYATL2 | GLYATL2 | Oleoyl-CoA, C8–C18 | 34.3 kDa | Ubiquitous |

Substrate Specificity of GLYATL1 and GLYATL2 for Medium-Chain Acyl Groups

Medium-chain acyl-CoAs (C6–C12) are conjugated predominantly by GLYATL1 and GLYATL2, with kinetic studies revealing distinct catalytic efficiencies (Table 2).

- GLYATL1’s affinity for heptanoyl-CoA (C7) is moderate, with a kₐₜ/Kₘ of 2.8 × 10³ M⁻¹s⁻¹, compared to its preferred substrate phenylacetyl-CoA (9.5 × 10³ M⁻¹s⁻¹).

- GLYATL2 demonstrates higher activity toward octanoyl-CoA (C8), achieving a kₐₜ/Kₘ of 6.4 × 10⁴ M⁻¹s⁻¹, aligning with its role in long-chain fatty acid metabolism.

Notably, GLYAT shows minimal activity with heptanoyl-CoA (9.1% relative activity vs. benzoyl-CoA), underscoring GLYATL1/2’s dominance in medium-chain acylglycine synthesis.

Table 2: Substrate Specificity of GLYAT Isoforms for Acyl-CoA Chains

| Acyl-CoA | Chain Length | GLYAT Activity (%) | GLYATL1 Activity (%) | GLYATL2 Activity (%) |

|---|---|---|---|---|

| Benzoyl | C7 | 100 | 28 | <5 |

| Heptanoyl | C7 | 9.1 | 45 | 22 |

| Octanoyl | C8 | 5.3 | 62 | 100 |

Mitochondrial Compartmentalization of N-Heptanoylglycine Production

N-Heptanoylglycine synthesis is confined to mitochondria due to the localization of GLYAT isoforms and substrate availability. Key regulatory factors include:

- Compartmentalized Substrate Pools: Mitochondrial acyl-CoA synthetases generate heptanoyl-CoA from β-oxidation intermediates, which are channeled to GLYATL1/2.

- Energy-Dependent Regulation: Elevated ATP levels enhance glycine conjugation by stabilizing GLYATL2’s active conformation, linking production to cellular energy status.

- Reactive Oxygen Species (ROS) Modulation: Mitochondrial ROS inhibit GLYAT activity, creating feedback loops during oxidative stress.

This compartmentalization ensures efficient detoxification while preventing cytosolic accumulation of toxic acyl-CoA species.

Peroxisome proliferator-activated receptor gamma functions as a ligand-activated transcription factor within the nuclear receptor superfamily and plays a crucial role in lipid metabolism regulation [5] [32]. The receptor forms heterodimers with retinoid X receptor to activate peroxisome proliferator-activated receptor-responsive elements in target genes involved in lipid and glucose metabolism [34]. Research demonstrates that peroxisome proliferator-activated receptor gamma is predominantly expressed in adipose tissue, colon, and macrophages, with two primary isoforms detected in humans and mice [5].

The transcriptional regulation mediated by peroxisome proliferator-activated receptor gamma involves the recruitment of specific cofactors that determine the magnitude and specificity of gene expression [34]. Studies utilizing fluorescence resonance energy transfer systems have revealed that different ligands exhibit varying cofactor recruitment profiles, with some compounds showing preferential recruitment of peroxisome proliferator-activated receptor gamma coactivator 1-alpha over other cofactors of the p160 family [34]. This selective cofactor recruitment mechanism allows for fine-tuned regulation of metabolic gene expression programs.

The metabolic functions regulated by peroxisome proliferator-activated receptor gamma include fatty acid storage, glucose metabolism, and adipogenesis [5]. The receptor activates genes that stimulate lipid uptake by fat cells and serves as a master regulator of adipocyte differentiation [5]. Additionally, peroxisome proliferator-activated receptor gamma enhances insulin sensitivity through multiple mechanisms, including increased storage of fatty acids in fat cells, enhanced adiponectin release, induction of fibroblast growth factor 21, and upregulation of the CD38 enzyme for nicotinic acid adenine dinucleotide phosphate production [5].

Table 1: Peroxisome Proliferator-Activated Receptor Gamma Cofactor Recruitment Profile

| Compound Type | SRC1 (% Effect) | TIF2 (% Effect) | SRC3 (% Effect) | PGC1α (% Effect) |

|---|---|---|---|---|

| Full Agonists | ||||

| Rosiglitazone | 100 (1.0) | 100 (1.0) | 100 (1.0) | 100 (1.0) |

| GW2570 | 123 ± 5 (1.2) | 172 ± 41 (0.8) | 149 ± 5 (0.9) | 144 ± 16 (1.0) |

| Partial Agonists | ||||

| PA-082 | 27 ± 4 (2.0) | 33 ± 16 (1.6) | 31 ± 2 (1.7) | 53 ± 15 (1.0) |

| GW0072 | 21 ± 14 (3.4) | 27 ± 7 (2.6) | 21 ± 2 (3.4) | 72 ± 13 (1.0) |

Values represent mean effect ± standard deviation compared to rosiglitazone. Effect ratios (in parentheses) show peroxisome proliferator-activated receptor gamma coactivator 1-alpha divided by other cofactors. [34]

Modulation of Voltage-Gated Calcium Channels in Neuronal Systems

N-type voltage-gated calcium channels represent critical components of presynaptic nerve terminals where they mediate essential processes including synaptogenesis and neurotransmitter release [8] [9]. These channels are subject to complex regulatory mechanisms involving multiple kinases and signaling pathways that modulate their functional properties and synaptic efficacy [8].

Cyclin-dependent kinase 5 has been identified as a key regulator of N-type calcium channels through direct phosphorylation of the pore-forming α1 subunit [8] [9]. The phosphorylation occurs within the C-terminal domain and results in enhanced calcium influx due to increased channel open probability [8]. This modification facilitates neurotransmitter release and alters presynaptic plasticity by increasing the number of docked vesicles at the synaptic cleft [8].

The molecular mechanism underlying this regulation involves altered interactions between N-type calcium channels and RIM1, a protein that tethers presynaptic calcium channels to the active zone [8]. Phosphorylation by cyclin-dependent kinase 5 enhances the interaction between the calcium channel and RIM1, leading to improved vesicle docking and more efficient synaptic transmission [8]. Electrophysiological studies demonstrate that this phosphorylation increases both current density and channel availability without significantly affecting activation kinetics or voltage dependence [8].

Additional regulatory mechanisms involve G-protein-coupled receptor activation, which provides inhibitory modulation of N-type calcium channels through heterotrimeric G-proteins [13] [15]. The inhibition requires free Gβγ dimers, with the cytoplasmic linker between domains I and II of the calcium channel α1 subunit serving as the binding site for these regulatory proteins [15]. This G-protein modulation represents a critical negative feedback mechanism that fine-tunes calcium influx and prevents calcium-induced cellular damage [15].

Table 2: N-Type Calcium Channel Modulation Parameters

| Condition | Current Density (pA/pF) | Open Probability | Inactivation τ (ms) | Half-Activation (mV) |

|---|---|---|---|---|

| Wild-type Control | 12.3 ± 2.1 | 0.42 ± 0.08 | 45.2 ± 5.1 | -15.2 ± 1.8 |

| Cyclin-dependent kinase 5/p35 | 18.7 ± 3.2 | 0.64 ± 0.11 | 52.8 ± 6.3 | -14.8 ± 2.1 |

| Phosphorylation Mutant | 12.1 ± 2.3 | 0.41 ± 0.09 | 44.9 ± 5.4 | -15.5 ± 1.9 |

Values represent mean ± standard deviation from electrophysiological recordings. [8]

Competitive Inhibition of Fatty Acid Amide Hydrolase

Fatty acid amide hydrolase represents a mammalian integral membrane enzyme responsible for degrading the fatty acid amide family of endogenous signaling lipids [16] [17]. The enzyme belongs to the amidase signature family and utilizes an unusual catalytic triad consisting of Ser241, Ser217, and Lys142 [19] [24]. This serine hydrolase demonstrates broad substrate specificity, hydrolyzing various endocannabinoids and related N-acylethanolamines [18] [22].

The structural architecture of fatty acid amide hydrolase reveals a homodimeric enzyme with each subunit possessing a membrane-binding cap consisting of α-helices that interact with the lipid bilayer [19]. The active site features three distinct binding channels: a membrane access channel for substrate entry, an acyl-chain binding pocket for substrate accommodation, and a cytosolic port for product release [19] [21]. This complex architecture allows the enzyme to intercept lipid signaling molecules as they partition into cellular membranes [19].

Competitive inhibition studies demonstrate that fatty acid amide hydrolase exhibits substrate selectivity based on the degree of unsaturation in the fatty acid chain [21] [23]. Molecular dynamics simulations reveal that substrates with multiple double bonds, such as anandamide with four unsaturations, preferentially occupy transition regions within the active site that facilitate hydrolysis [21]. The dynamic paddle residues Phe432 and Trp531 serve as gatekeepers that regulate substrate access and orientation within the catalytic site [21].

Kinetic analyses reveal that fatty acid amide hydrolase catalyzes anandamide hydrolysis with significantly higher efficiency compared to saturated fatty acid amides [21] [22]. The enzyme demonstrates a Hill coefficient of approximately 1.6 for anandamide hydrolysis, indicating cooperative binding behavior [23]. This cooperativity suggests that substrate binding to one active site influences the catalytic activity of the partner subunit within the homodimer [23].

Table 3: Fatty Acid Amide Hydrolase Substrate Specificity and Kinetic Parameters

| Substrate | Unsaturations | Km (μM) | Vmax (pmol/min/mg) | Hill Coefficient | Relative Rate |

|---|---|---|---|---|---|

| Anandamide | 4 | 2.1 ± 0.3 | 458 ± 42 | 1.6 ± 0.1 | 100 |

| Oleamide | 1 | 3.8 ± 0.5 | 92 ± 15 | 1.2 ± 0.1 | 20 |

| Palmitoylethanolamide | 0 | 4.2 ± 0.7 | 23 ± 8 | 1.1 ± 0.1 | 5 |

| N-Heptanoylglycine | 0 | 8.5 ± 1.2 | 15 ± 4 | 1.0 ± 0.1 | 3 |

Kinetic parameters determined using recombinant enzyme preparations. Relative rates normalized to anandamide hydrolysis. [21] [22] [23]

The mechanism of competitive inhibition involves compounds that bind to the fatty acid amide hydrolase active site without undergoing covalent modification [20]. These reversible inhibitors compete with natural substrates for binding to the catalytic site, effectively reducing the apparent affinity of the enzyme for its physiological substrates [20]. The development of such inhibitors has revealed important structure-activity relationships that govern enzyme selectivity and potency [20].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types